molecular formula C18H14N4O2 B2410210 N-((1H-benzo[d]imidazol-2-yl)methyl)-5-phenyloxazole-2-carboxamide CAS No. 1787905-54-7

N-((1H-benzo[d]imidazol-2-yl)methyl)-5-phenyloxazole-2-carboxamide

Cat. No. B2410210
CAS RN: 1787905-54-7
M. Wt: 318.336
InChI Key: JCVZRWMUKQFIRB-UHFFFAOYSA-N
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Description

The compound “N-((1H-benzo[d]imidazol-2-yl)methyl)-5-phenyloxazole-2-carboxamide” is a complex organic molecule that contains several functional groups, including a benzimidazole ring, a phenyloxazole ring, and a carboxamide group .


Synthesis Analysis

While specific synthesis methods for this compound were not found, the synthesis of similar compounds often involves the formation of C-N bonds via an aromatic aldehyde and o-phenylenediamine .


Molecular Structure Analysis

The molecular structure of similar compounds has been characterized using various spectroscopic techniques, including IR, UV-visible, 1H-NMR, 13C-NMR, mass spectroscopy, TGA, and powder XRD .


Chemical Reactions Analysis

The chemical reactions involving similar compounds often involve the formation of C-N bonds via an aromatic aldehyde and o-phenylenediamine .


Physical And Chemical Properties Analysis

The physical and chemical properties of similar compounds have been analyzed using various spectroscopic techniques .

Scientific Research Applications

Angiotensin II Receptor Antagonists

Research has identified compounds related to N-((1H-benzo[d]imidazol-2-yl)methyl)-5-phenyloxazole-2-carboxamide as potent nonpeptide angiotensin II receptor antagonists. These compounds, including a series of N-(biphenylylmethyl)imidazoles, have shown significant antihypertensive effects upon oral administration. The presence of an acidic group at specific positions is crucial for their activity, highlighting their potential in treating hypertension (Carini et al., 1991).

Antiviral Activity

Another application involves the synthesis of imidazo[1,2-a]pyridines, which have been designed and tested as antirhinovirus agents. These compounds show the importance of the imidazo ring and its substitution pattern for antiviral activity, providing a pathway for developing treatments against human rhinovirus infections (Hamdouchi et al., 1999).

Anti-inflammatory and Analgesic Activities

Further research has delved into the anti-inflammatory and analgesic properties of imidazothiazole derivatives. These studies have synthesized new carboxamides carrying the benzoxazole group and investigated their effects, revealing compounds with promising cell viability and potential for treating inflammation and pain (Soyer Can et al., 2021).

Future Directions

The future directions for research on similar compounds often involve the development of new drugs with improved biological activity .

properties

IUPAC Name

N-(1H-benzimidazol-2-ylmethyl)-5-phenyl-1,3-oxazole-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14N4O2/c23-17(18-20-10-15(24-18)12-6-2-1-3-7-12)19-11-16-21-13-8-4-5-9-14(13)22-16/h1-10H,11H2,(H,19,23)(H,21,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JCVZRWMUKQFIRB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CN=C(O2)C(=O)NCC3=NC4=CC=CC=C4N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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